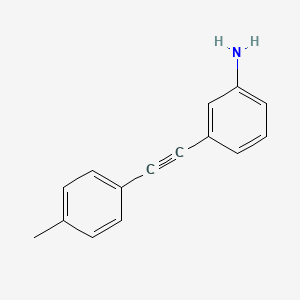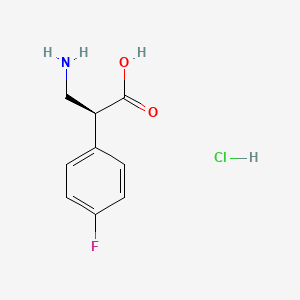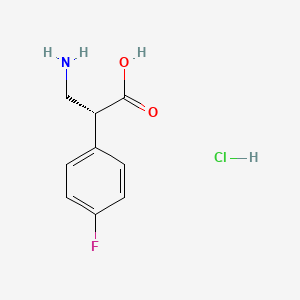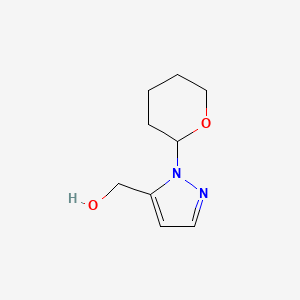
4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol, also known as 4-BF-2,3-DHBF, is a synthetic compound that is used in scientific research and laboratory experiments. It belongs to the class of compounds known as benzofurans, which are characterized by the presence of a benzene ring and a furan ring. 4-BF-2,3-DHBF is a versatile compound that has been studied for its potential applications in various fields of science, including organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF has been studied for its potential applications in various fields of science. In organic chemistry, it has been used as a reagent for the synthesis of other compounds. In biochemistry, it has been studied for its potential as an inhibitor of enzymes involved in metabolic pathways. In pharmacology, it has been studied for its potential as an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in metabolic pathways. Specifically, it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are molecules involved in inflammation and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF are not fully understood. However, it is believed to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been studied for its potential to modulate the activity of neurotransmitters, such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF in laboratory experiments include its ease of synthesis, its low cost, and its wide range of potential applications. However, its use is limited by its potential toxicity and the lack of comprehensive understanding of its mechanism of action.
Direcciones Futuras
The future of 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF is promising, as scientists continue to explore its potential applications in various fields of science. Possible future directions include further research into its mechanism of action, its biochemical and physiological effects, and its potential as an anti-cancer agent. Additionally, further research into its potential as an inhibitor of enzymes involved in metabolic pathways could lead to new treatments for diseases such as cancer and inflammation. Finally, further research into its potential to modulate the activity of neurotransmitters could lead to new treatments for mental health conditions such as depression and anxiety.
Métodos De Síntesis
4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF can be synthesized through a two-step process. The first step involves the reaction of bromine and fluorine with 2,3-dihydrobenzofuran (2,3-DHBF), which is an aromatic compound containing a benzene ring and a furan ring. This reaction is catalyzed by a base, such as sodium hydroxide, and produces 4-bromo-5-fluoro-2,3-dihydrobenzofuran (4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF). The second step involves the reduction of 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF by a reducing agent, such as sodium borohydride. This reaction produces the desired product, 4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-olF.
Propiedades
IUPAC Name |
4-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-8-4(10)1-2-6-7(8)5(11)3-12-6/h1-2,5,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFNWOYKAKQHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2Br)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6309413.png)

![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)


![tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate](/img/structure/B6309458.png)
![2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B6309469.png)



![9-Amino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6309489.png)
![6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309502.png)
![7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309504.png)
![6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309506.png)